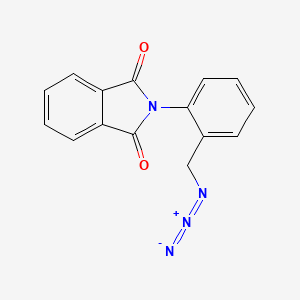

2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione

Description

2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione (CAS: 59319-57-2) is an isoindoline-1,3-dione derivative characterized by an azidomethyl (-CH₂N₃) substituent on the phenyl ring. Its molecular formula is C₁₅H₁₀N₄O₂, with a molecular weight of 278.27 g/mol . The azide group confers unique reactivity, making it valuable in click chemistry applications, such as Huisgen cycloaddition with alkynes for bioconjugation or polymer synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(azidomethyl)phenyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2/c16-18-17-9-10-5-1-4-8-13(10)19-14(20)11-6-2-3-7-12(11)15(19)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBDRWJDRIOLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for 24 hours to ensure complete reaction . Another method involves the conversion of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione into its azido derivative via a two-step reaction involving diazotization followed by azidation using sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azidation, reducing agents like hydrogen or palladium for reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, oxidized isoindoline-1,3-dione derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.

Industry: It is used in the production of dyes, colorants, and polymer additives.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents attached to the phenyl or isoindoline-1,3-dione core, influencing physicochemical properties and applications:

Key Observations :

- Azidomethyl vs. Bromomethyl : The azide group offers click chemistry utility, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Aromatic vs. Aliphatic Substituents: Imidazole and indole derivatives (e.g., compounds from ) exhibit higher melting points (215–217°C for imidazole derivatives ) compared to aliphatic-substituted analogs (e.g., cyclohexanol derivative at 265–267°C ).

Yield Comparison :

Physicochemical Properties

- Spectroscopy: IR: All isoindoline-1,3-dione derivatives show strong C=O stretches at ~1700–1780 cm⁻¹ . NMR: Phenyl protons in azidomethyl derivatives resonate at δ ~7.2–7.6 ppm (similar to bromomethyl analogs ). Imidazole derivatives show distinct aromatic signals at δ 7.49–7.54 ppm .

- Thermal Stability: Melting points vary widely: Azidomethyl/bromomethyl analogs: Not reported, but related phenyl derivatives melt at 185–267°C . Imidazole derivatives: 215–217°C .

Biological Activity

The compound 2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound features an azide functional group that enhances its reactivity and potential for bioorthogonal chemistry. The isoindoline core is known for its role in various pharmacological activities, including neuroprotective effects and enzyme inhibition.

1. Acetylcholinesterase Inhibition

Isoindoline derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. Research indicates that compounds with similar structures exhibit potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM . Molecular docking studies suggest that these compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which may enhance their neuroprotective effects against oxidative stress in neuronal models .

2. Neuroprotective Effects

In PC12 neuronal cells, certain isoindoline derivatives have shown significant neuroprotective properties against H2O2-induced cell death. This suggests a potential application in neurodegenerative diseases where oxidative stress is a contributing factor .

3. Anti-inflammatory Activity

Compounds derived from isoindoline have also been evaluated for anti-inflammatory properties. For instance, dual inhibitors targeting cyclooxygenase (COX) enzymes have demonstrated significant anti-inflammatory effects in vitro and in vivo . This positions these compounds as potential therapeutic agents for inflammatory conditions.

4. Anti-cancer Potential

Isoindoline derivatives have been explored for their anticancer activities. Studies indicate that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its structural features:

- The azide group allows for bioorthogonal reactions which can be exploited for targeted drug delivery.

- The isoindoline core interacts with multiple biological targets, enhancing its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione, and what methodological considerations ensure high yields?

- Answer : The compound can be synthesized via nucleophilic substitution of bromine in 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS: 57365-06-7) using sodium azide under reflux in polar aprotic solvents like DMF or DMSO. Key steps include maintaining anhydrous conditions (to avoid side reactions) and monitoring reaction progress via TLC or HPLC . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the azide derivative. Yield optimization requires precise stoichiometric ratios (1:1.2 for NaN₃:bromo precursor) and controlled temperature (60–80°C) .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze H and C NMR to confirm azide integration and aromatic proton environments.

- IR : Identify the characteristic azide stretch (~2100 cm⁻¹) and isoindoline-dione carbonyl peaks (~1700–1750 cm⁻¹).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in related isoindoline derivatives (e.g., 2-(2-Iodophenyl)isoindoline-1,3-dione) .

- Computational Validation : Compare experimental data with Density Functional Theory (DFT)-optimized structures (e.g., using Gaussian or ORCA software) to validate geometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound?

- Answer : Follow methodologies from long-term environmental studies like Project INCHEMBIOL :

- Hydrolysis/Kinetics : Expose the compound to aqueous solutions at varying pH (3–11) and temperatures (25–50°C), monitoring degradation via LC-MS.

- Photolysis : Use UV irradiation (λ = 254–365 nm) to assess photodegradation products.

- Biotic Degradation : Incubate with microbial consortia (e.g., soil or wastewater microbiota) and analyze metabolite profiles using HRMS.

- Data Interpretation : Apply kinetic models (e.g., pseudo-first-order) to derive half-lives and identify persistent intermediates.

Q. What strategies resolve contradictions in reported biological activities of isoindoline-dione derivatives?

- Answer : Contradictions often arise from assay variability or structural modifications. Mitigate this by:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and protocols (e.g., MTT assays with matched incubation times).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., azide vs. iodine in 2-(2-Iodophenyl)isoindoline-1,3-dione) to isolate bioactivity drivers .

- Meta-Analysis : Use statistical tools (e.g., ANOVA or multivariate regression) to aggregate data across studies, accounting for variables like solvent choice or purity thresholds .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Screen against known targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using the compound’s DFT-optimized structure .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions.

- Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA to rank target specificity .

Q. How can researchers optimize reaction conditions to minimize hazardous by-products during synthesis?

- Answer : Apply green chemistry principles and process optimization:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity.

- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to enhance azide substitution efficiency at lower temperatures.

- By-Product Analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted bromo precursor), adjusting stoichiometry or reaction time accordingly .

Methodological Resources

- Experimental Design : Refer to randomized block designs (e.g., split-split plots for multi-variable studies) .

- Data Analysis : Use tools like R or Python for multivariate statistics and kinetic modeling .

- Structural Validation : Cross-reference crystallographic data from the Cambridge Structural Database (CSD) or CCDC entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.